![molecular formula C14H16N6O2S B2489468 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034276-56-5](/img/structure/B2489468.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a compound with the molecular formula C15H19N7O2 and an average mass of 329.357 Da . It belongs to the class of organic compounds known as phenylpyridazines .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . The compound also contains an ethoxy group and a carboxamide group .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The triazole nucleus in this compound has been explored for its antibacterial potential. Researchers have synthesized derivatives and evaluated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains . Further studies could investigate its mechanism of action and optimize its antibacterial properties.
Antifungal Properties
Triazole-containing compounds are commonly used as antifungal agents. Commercially available drugs like fluconazole and voriconazole fall into this category. Investigating the antifungal activity of our compound could provide insights into its potential therapeutic applications .
Anti-Inflammatory Effects
The newly prepared compound has demonstrated high anti-inflammatory activity. Comparing it with commercial antibiotics (such as Indomethacin and Nalidixic acid), it showed promising results. Further studies could explore its anti-inflammatory mechanisms and potential clinical applications .
Antiviral Potential
Triazole derivatives have been studied for their antiviral properties. While the literature-based design of our compound includes a triazole moiety, additional research could assess its efficacy against specific viruses .
Other Pharmacological Activities
Triazole-containing compounds have been investigated in various therapeutic areas:
- Antioxidant Activity : Some triazole derivatives exhibit antioxidant properties, which could be relevant for oxidative stress-related conditions .
- Antiepileptic Activity : Rufinamide, a triazole-containing drug, is used as an antiepileptic agent .
- Antihypertensive Effects : Trapidil, another triazole-based drug, acts as an antihypertensive agent .
- Antidepressant Properties : Trazodone and nefazodone, both containing triazole moieties, are used as antidepressants .
- Antidiabetic Potential : Investigating whether our compound affects diabetes-related pathways could be valuable .
- Cardiovascular Disorders and Hyperproliferative Disorders : Triazole derivatives have been utilized in these contexts .
Wirkmechanismus
Target of Action
The compound, also known as N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, is a synthetic derivative of the triazolothiadiazine class . It has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely bacterial cells, particularly Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
It is known that the compound interacts with its targets, leading to antibacterial effects . The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed and the results suggest that [1,2,4]triazolo [4,3- a ]pyrazine nucleus bearing a ethylenediamine moiety were prone to the antibacterial activities .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, some derivatives exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOIKTHJCVEEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.